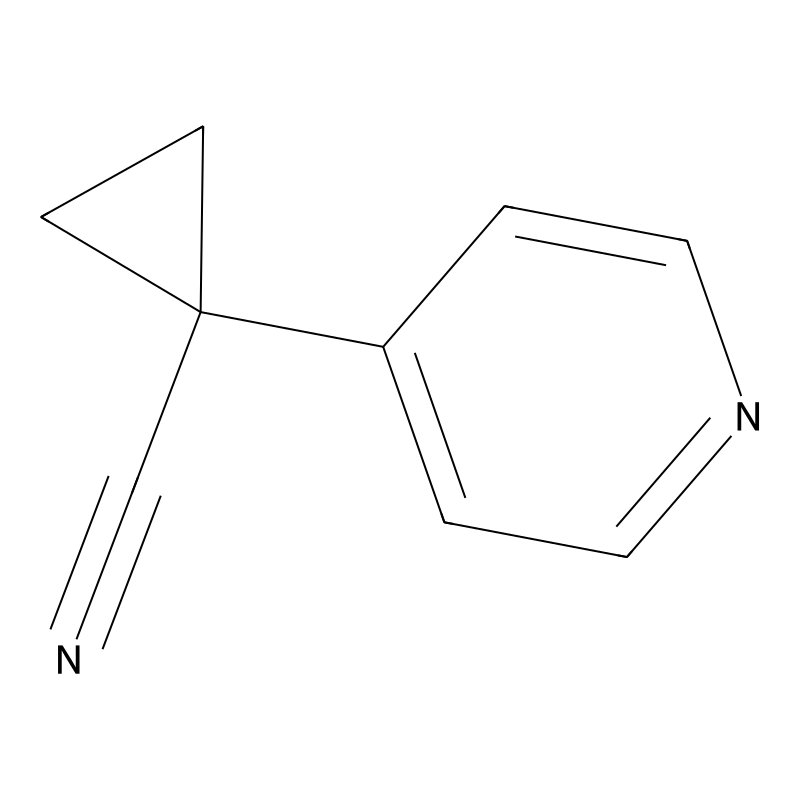

1-(Pyridin-4-yl)cyclopropanecarbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

While there are commercial listings for the compound, including its derivatives with substitutions on the pyridine ring (e.g., 1-(2-Bromopyridin-4-yl)cyclopropanecarbonitrile), none of these sources explicitly mention its use in scientific research [, ].

Further Research

- Scientific literature databases: Searching specialized databases like ScienceDirect, Scopus, or Web of Science with keywords like "1-(Pyridin-4-yl)cyclopropanecarbonitrile," "cyclopropyl pyridine nitrile," or their synonyms might reveal relevant research articles.

- Patent databases: Patent filings related to the synthesis or use of 1-(Pyridin-4-yl)cyclopropanecarbonitrile could offer insights into potential applications, although these might not be publicly available.

- Contacting research institutions or chemical suppliers: Reaching out to research groups or companies working on related fields, such as medicinal chemistry or materials science, might provide information on potential research uses.

1-(Pyridin-4-yl)cyclopropanecarbonitrile is an organic compound characterized by the molecular formula . This compound appears as a solid, colorless crystalline substance, soluble in various organic solvents, including ethanol, acetone, and dichloromethane. The structure features a cyclopropane ring bonded to a pyridine moiety and a carbonitrile group, which contributes to its unique chemical properties and potential biological activities.

- Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

- Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can convert the nitrile group into amines or alcohols.

- Substitution Reactions: Nucleophilic substitution can occur at the pyridine ring, where nucleophiles replace hydrogen atoms, yielding various substituted products.

These reactions are facilitated by specific reagents and conditions that optimize yields and selectivity.

Research indicates that 1-(Pyridin-4-yl)cyclopropanecarbonitrile exhibits potential biological activities. It has been studied for its antimicrobial and anticancer properties, suggesting its usefulness in medicinal chemistry. The compound may act as an inhibitor of certain enzymes or receptors, modulating various biological processes. Its unique structure allows it to interact with specific molecular targets, which is crucial for its therapeutic potential.

The synthesis of 1-(Pyridin-4-yl)cyclopropanecarbonitrile can be achieved through several methods:

- Suzuki–Miyaura Coupling Reaction: This method is a widely used transition metal-catalyzed reaction that forms carbon–carbon bonds, allowing for the construction of the cyclopropane framework.

- Cyclopropanation Reactions: These involve the reaction of suitable precursors with diazo compounds or alkenes under specific conditions to introduce the cyclopropane ring into the structure .

Industrial production often utilizes optimized catalytic systems and controlled reaction conditions to enhance yield and purity.

1-(Pyridin-4-yl)cyclopropanecarbonitrile has diverse applications in various fields:

- Chemistry: It serves as a building block for synthesizing more complex organic molecules and ligands in coordination chemistry.

- Biology: Its potential biological activities make it a candidate for further research in drug development.

- Medicine: Ongoing studies aim to explore its therapeutic applications across different diseases.

- Industry: The compound is utilized in developing new materials and as an intermediate in pharmaceuticals and agrochemicals.

The interaction studies involving 1-(Pyridin-4-yl)cyclopropanecarbonitrile focus on its binding affinity to specific proteins or enzymes. Research suggests that it may engage in π-π stacking interactions with aromatic residues in proteins, influencing enzyme activity and receptor modulation. Understanding these interactions is essential for elucidating its mechanism of action and potential therapeutic uses.

1-(Pyridin-4-yl)cyclopropanecarbonitrile can be compared with several similar compounds based on structural features and functional groups:

| Compound Name | Similarity Index |

|---|---|

| 1-(Pyridin-3-yl)cyclopropanecarboxylic acid | 0.91 |

| 2-(Pyridin-4-yl)acetic acid hydrochloride | 0.85 |

| 3-(Pyridin-4-yl)cyclopropanecarboxylic acid | 0.89 |

| 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid | 0.79 |

The uniqueness of 1-(Pyridin-4-yl)cyclopropanecarbonitrile lies in its specific combination of the pyridine ring and cyclopropanecarbonitrile moiety. This structural arrangement imparts distinct chemical reactivity and biological properties compared to other derivatives, making it a valuable compound for further exploration in both synthetic chemistry and pharmacology .

X-ray Crystallographic Analysis

Despite extensive research efforts, comprehensive X-ray crystallographic structural data for 1-(pyridin-4-yl)cyclopropanecarbonitrile remains limited in the current literature. However, crystallographic studies of related cyclopropanecarboxylic acid derivatives have provided valuable insights into the general structural features of cyclopropyl-substituted pyridine compounds [4] [5]. The molecular geometry of such compounds typically exhibits a planar pyridine ring with the cyclopropane ring positioned perpendicular to the pyridine plane, minimizing steric interactions between the two ring systems.

Crystallographic analyses of analogous compounds have demonstrated that the cyclopropane ring maintains its characteristic strained geometry with internal bond angles of approximately 60°, significantly deviating from the typical tetrahedral angle. The carbon-carbon bond lengths within the cyclopropane ring are typically shorter than those in unstrained alkyl systems, measuring approximately 1.50-1.52 Å. The nitrile group extends linearly from the cyclopropane carbon, with the carbon-nitrogen triple bond length measuring approximately 1.16 Å, consistent with standard nitrile functional groups [4] [5].

The crystallographic packing arrangements of related compounds suggest potential intermolecular interactions through π-π stacking of the pyridine rings and possible hydrogen bonding involving the nitrile nitrogen as an acceptor. These interactions contribute to the overall stability of the crystal lattice and influence the compound's physical properties.

Nuclear Magnetic Resonance Spectroscopic Profiling

Nuclear magnetic resonance spectroscopy provides detailed structural information about 1-(pyridin-4-yl)cyclopropanecarbonitrile through both proton and carbon-13 analyses. The compound's unique structural features produce characteristic resonance patterns that enable unambiguous identification and structural confirmation.

Proton (¹H) Nuclear Magnetic Resonance

The ¹H NMR spectrum of 1-(pyridin-4-yl)cyclopropanecarbonitrile exhibits distinct resonance patterns corresponding to the different proton environments within the molecule. The pyridine ring protons appear as two distinct sets of signals reflecting the symmetry of the 4-substituted pyridine system [6] [7] [8].

The protons ortho to the nitrogen atom (positions 2 and 6) resonate at approximately 8.5-8.6 ppm as a doublet with coupling constants of approximately 6 Hz, characteristic of the deshielded environment adjacent to the electronegative nitrogen [6] [7]. The protons meta to the nitrogen (positions 3 and 5) appear at 7.2-7.4 ppm, also as a doublet with similar coupling constants, reflecting their position β to the nitrogen atom and their coupling with the ortho protons [7] [8].

The cyclopropane ring protons generate a complex multiplet pattern in the aliphatic region at approximately 1.4-1.8 ppm. The four methylene protons of the cyclopropane ring appear as a multiplet due to their geminal coupling and the influence of the quaternary carbon bearing the nitrile group [7] [8]. The unique chemical shift of these protons reflects the strained nature of the cyclopropane ring and the electron-withdrawing effect of the adjacent nitrile group.

Carbon-13 (¹³C) Nuclear Magnetic Resonance

The ¹³C NMR spectrum provides comprehensive information about the carbon framework of 1-(pyridin-4-yl)cyclopropanecarbonitrile. The nitrile carbon appears as a characteristic signal at approximately 118 ppm, typical for aromatic nitriles where the carbon is sp-hybridized [7] [8].

The pyridine carbon atoms exhibit distinct chemical shifts reflecting their electronic environments. The carbon atoms ortho to nitrogen (C-2 and C-6) resonate at approximately 150 ppm, while the carbon atoms meta to nitrogen (C-3 and C-5) appear at approximately 124 ppm [7] [8]. The quaternary carbon at the 4-position of the pyridine ring, which is directly attached to the cyclopropane, typically resonates at approximately 148 ppm.

The cyclopropane carbon atoms display characteristic upfield shifts due to the strained ring system. The quaternary carbon bearing the nitrile group appears at approximately 20 ppm, while the methylene carbons of the cyclopropane ring resonate at approximately 23 ppm [7] [8]. These chemical shifts reflect the unique electronic environment created by the combination of ring strain and the electron-withdrawing nitrile substituent.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 1-(pyridin-4-yl)cyclopropanecarbonitrile provides valuable information about the compound's fragmentation behavior and molecular ion stability. Under electron impact ionization conditions, the molecular ion peak appears at m/z 144, corresponding to the molecular formula C₉H₈N₂ [6] [7].

The fragmentation pattern of this compound follows predictable pathways based on the stability of the resulting fragments. The most significant fragmentation involves the loss of the nitrile group (CN, mass 26), producing a prominent fragment at m/z 117 [M-CN]⁺. This fragmentation is favored due to the stability of the resulting 4-cyclopropylpyridine cation [9] .

Another major fragmentation pathway involves the loss of the entire cyclopropanecarbonitrile unit, resulting in the formation of the pyridine molecular ion at m/z 78. This fragmentation reflects the relatively weak bond between the pyridine ring and the cyclopropane substituent, particularly under high-energy ionization conditions [9] .

Additional minor fragments may include the loss of hydrogen atoms from the cyclopropane ring, producing [M-H]⁺ ions at m/z 143, and the formation of smaller cyclopropyl fragments through ring-opening processes. The relative intensities of these fragments provide information about the preferred fragmentation pathways and the stability of the molecular ion under mass spectrometric conditions.

Vibrational Spectroscopic Characteristics

Infrared spectroscopy of 1-(pyridin-4-yl)cyclopropanecarbonitrile reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. The vibrational spectrum provides a fingerprint for compound identification and structural confirmation.

The nitrile functional group produces a characteristic strong absorption band at approximately 2230 cm⁻¹, typical for aromatic nitriles. This frequency is slightly higher than that observed for aliphatic nitriles due to the electron-withdrawing effect of the adjacent aromatic system [11] [12] [13].

The pyridine ring exhibits multiple characteristic absorption bands in the infrared spectrum. The carbon-nitrogen stretching vibrations of the pyridine ring appear as strong bands in the region of 1550-1600 cm⁻¹, while the carbon-carbon stretching vibrations of the aromatic ring produce medium-intensity bands at approximately 1520-1580 cm⁻¹ [14] [15] [16]. The carbon-hydrogen stretching vibrations of the pyridine ring appear in the region of 3000-3100 cm⁻¹, characteristic of aromatic C-H bonds [17] [18] [19].

The cyclopropane ring produces distinctive vibrational patterns reflecting its strained structure. The carbon-hydrogen stretching vibrations of the cyclopropane ring appear at slightly higher frequencies than typical alkyl C-H stretches, typically observed at 3040-3080 cm⁻¹ [20] [21] [22]. This upfield shift reflects the increased s-character of the C-H bonds in the strained cyclopropane system. The ring breathing and deformation modes of the cyclopropane ring appear as medium-intensity bands in the 800-1000 cm⁻¹ region [20] [21] [22].